1-Hydroxy-2-methoxy-3-methyl-anthraquinone
Description
Contextualization within Anthraquinone (B42736) Chemical Biology
1-Hydroxy-2-methoxy-3-methyl-anthraquinone is a member of the anthraquinone family, a large class of aromatic compounds based on the 9,10-dioxoanthracene core. rsc.org These compounds are widespread in nature, found in various plants, fungi, bacteria, and insects. researchgate.net In the realm of chemical biology, anthraquinones are of significant interest due to their diverse and potent biological activities. rsc.orgresearchgate.net
The basic anthraquinone structure consists of three fused benzene (B151609) rings, but the wide variety of derivatives comes from different functional groups attached to this core. rsc.orgnumberanalytics.com Substituents such as hydroxyl (-OH), methoxy (B1213986) (-OCH3), and methyl (-CH3) groups, as seen in this compound, significantly influence the molecule's chemical properties and biological actions. numberanalytics.comnih.gov The biological activity of anthraquinones is often dependent on the specific pattern of these substitutions on the anthraquinone ring structure. nih.gov
Anthraquinones are biosynthesized in nature primarily through the polyketide pathway, particularly in fungi and bacteria. rsc.orgresearchgate.net This process involves the sequential condensation of acetate (B1210297) units to form a polyketide chain that then undergoes cyclization and aromatization to create the characteristic tricyclic structure. rsc.org Another route, the shikimate pathway, is common in higher plants and produces anthraquinones with different substitution patterns. researchgate.net
The broad spectrum of biological activities exhibited by anthraquinone derivatives makes them a focal point of research. These activities include antimicrobial, anti-inflammatory, antioxidant, and anticancer properties. rsc.orgresearchgate.net The ability of the anthraquinone structure to interact with various biological molecules is a key driver for research into new derivatives. ontosight.ai
Research Significance and Scope of Investigation
The research significance of this compound stems directly from its classification as an anthraquinone derivative. While specific studies on this particular compound are not extensively detailed in scientific literature, the investigation of such molecules is crucial for discovering new therapeutic agents. rsc.org The general scope of investigation for novel anthraquinone derivatives typically involves a multi-faceted approach.
A primary area of research is the synthesis of new derivatives to create a library of compounds for biological screening. rsc.org Methods like the Friedel-Crafts acylation and Diels-Alder reaction are common synthetic routes. numberanalytics.comdnu.dp.ua The specific arrangement of the hydroxyl, methoxy, and methyl groups on this compound makes it a candidate for such investigations.
The main focus of research on new anthraquinones is the evaluation of their biological activities. Given the known properties of the broader class, investigations would likely explore its potential as an:
Anticancer agent: Many anthraquinone derivatives are studied for their ability to inhibit the growth of cancer cells. rsc.org Research often involves screening against various human cancer cell lines. rsc.org
Antimicrobial agent: The anthraquinone scaffold is a known feature of some antimicrobial compounds. rsc.org Studies would typically test the compound against a range of pathogenic bacteria and fungi.
Antioxidant: The phenolic hydroxyl group present in many anthraquinones suggests potential free-radical scavenging activity, which is a common area of investigation. mbl.or.kr
While extensive research findings on this compound are not widely published, its structural similarity to other biologically active anthraquinones underscores its importance as a subject for future research in medicinal chemistry and drug discovery.
Structure
2D Structure
3D Structure
Properties
CAS No. |
74272-73-4 |
|---|---|
Molecular Formula |
C16H12O4 |
Molecular Weight |
268.26 g/mol |
IUPAC Name |
1-hydroxy-2-methoxy-3-methylanthracene-9,10-dione |
InChI |
InChI=1S/C16H12O4/c1-8-7-11-12(15(19)16(8)20-2)14(18)10-6-4-3-5-9(10)13(11)17/h3-7,19H,1-2H3 |
InChI Key |
ZBKOHWLGXDAPHN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C(=C1OC)O)C(=O)C3=CC=CC=C3C2=O |
Origin of Product |
United States |
Natural Occurrence and Isolation Methodologies
Discovery and Distribution in Biological Systems
Anthraquinones are a widespread class of naturally occurring quinones, found across various biological taxa, from higher plants to microorganisms. Their distribution is often taxonomically significant.
The Rubiaceae family is a prominent source of a diverse array of anthraquinones, particularly within the roots of these plants. researchgate.net Genera such as Morinda, Damnacanthus, and Rennellia are well-documented for their rich anthraquinone (B42736) content. nih.govnih.govupsi.edu.my While the specific isolation of 1-Hydroxy-2-methoxy-3-methyl-anthraquinone is not explicitly detailed in the available literature, the presence of numerous structurally similar compounds in this family is significant.
For instance, a closely related isomer, 1-hydroxy-2-methoxy-6-methyl-9,10-anthraquinone , has been successfully isolated from the roots of Rennellia elliptica Korth., a tropical shrub found in Peninsular Malaysia, Sumatra, and Borneo. nih.gov The dichloromethane (B109758) extract of these roots yielded a variety of anthraquinones, highlighting the biosynthetic capacity of this plant for producing such derivatives. nih.gov
Furthermore, studies on Damnacanthus indicus have led to the isolation of various anthraquinones, including 1-hydroxy-2-methoxyanthraquinone and 1-hydroxy-2-methylanthraquinone , from the chloroform (B151607) extract of its roots. nih.gov The genus Morinda is also a well-known producer of anthraquinones. upsi.edu.my This taxonomical consistency suggests that species within the Rubiaceae family are prime candidates for the investigation of this compound.
| Compound Name | Plant Source | Family | Reference |
|---|---|---|---|
| 1-Hydroxy-2-methoxy-6-methyl-9,10-anthraquinone | Rennellia elliptica | Rubiaceae | nih.gov |
| 1-Hydroxy-2-methoxyanthraquinone | Damnacanthus indicus | Rubiaceae | nih.gov |
| 1-Hydroxy-2-methylanthraquinone | Morinda officinalis, Damnacanthus indicus | Rubiaceae | nih.gov |
Microorganisms, particularly actinobacteria and fungi, are prolific producers of diverse secondary metabolites, including a wide range of hydroxyanthraquinones (HAQs). researchgate.net These microbes synthesize anthraquinones primarily through the polyketide pathway. rsc.org
The phylum Actinobacteria, with genera like Streptomyces and Micromonospora, is a rich source of HAQs. researchgate.net For example, the actinobacterium Amycolatopsis thermoflava has been shown to produce 1-methoxy-3-methyl-8-hydroxy-anthraquinone , another isomer of the target compound. researchgate.net This discovery underscores the potential of actinobacteria as a source for novel anthraquinone structures.
Fungi are also well-established producers of anthraquinones. rsc.orgencyclopedia.pub Marine-derived fungi, in particular, have been identified as a promising source of new and bioactive anthraquinones. encyclopedia.pubmdpi.com For instance, 1-hydroxy-3-methoxy-6-methylanthraquinone was isolated from Phomopsis sp., a fungus obtained from a mangrove plant. encyclopedia.pub The genus Dermocybe is another example of fungi known to produce anthraquinone pigments. arkat-usa.org The vast and largely unexplored biodiversity of microbial species presents a significant opportunity for the discovery of this compound.
| Compound Name | Microbial Source | Type | Reference |
|---|---|---|---|
| 1-methoxy-3-methyl-8-hydroxy-anthraquinone | Amycolatopsis thermoflava | Actinobacteria | researchgate.net |
| 1-hydroxy-3-methoxy-6-methylanthraquinone | Phomopsis sp. | Fungi | encyclopedia.pub |
Advanced Extraction Techniques for this compound and Related Anthraquinones
The isolation of anthraquinones from natural matrices requires efficient and selective extraction methodologies. A variety of techniques, from classical solvent-based methods to modern, greener approaches, have been developed and optimized for this purpose.
Conventional solvent extraction remains a widely used technique for obtaining anthraquinones from plant and microbial sources. The choice of solvent is critical and is typically guided by the polarity of the target compounds. Solvents such as methanol (B129727), ethanol, and chloroform are commonly employed. nih.govnih.gov The isolation of 1-hydroxy-2-methoxy-6-methyl-9,10-anthraquinone from Rennellia elliptica involved an initial extraction with dichloromethane. nih.gov Similarly, various anthraquinones were isolated from Damnacanthus indicus using a chloroform extract. nih.gov
Optimization of extraction parameters is crucial for maximizing the yield and purity of the target compounds. Key parameters include:
Solid-to-solvent ratio: This affects the concentration gradient and, consequently, the extraction efficiency.
Extraction time: Sufficient time is required for the solvent to penetrate the matrix and dissolve the compounds.
Temperature: Higher temperatures can increase solubility and diffusion rates, but may also lead to the degradation of thermolabile compounds.
pH: The acidity or alkalinity of the extraction medium can influence the solubility of anthraquinones, many of which are phenolic in nature.
Following the initial extraction, purification is typically achieved through chromatographic techniques, such as column chromatography using silica (B1680970) gel or Sephadex LH-20. nih.gov
In recent years, there has been a shift towards more environmentally friendly and efficient extraction techniques. Pressurized Hot Water Extraction (PHWE), also known as subcritical water extraction, utilizes water at elevated temperatures (100-374°C) and pressures to extract a wide range of compounds. By varying the temperature, the polarity of water can be modified from a polar solvent to a less polar medium, making it suitable for the extraction of moderately polar compounds like anthraquinones. This method has been successfully applied to extract anthraquinones from the roots of Morinda citrifolia.
Supercritical Fluid Extraction (SFE) is another green extraction technique that employs a supercritical fluid, most commonly carbon dioxide (CO2), as the solvent. Supercritical CO2 is non-toxic, non-flammable, and its solvating power can be tuned by altering the pressure and temperature. While pure CO2 is nonpolar and best suited for extracting nonpolar compounds, its polarity can be increased by adding a polar co-solvent, such as methanol or ethanol, to enhance the extraction of more polar compounds like anthraquinones.
Solid-Phase Extraction (SPE) is a technique used for sample clean-up and concentration prior to analysis. It involves passing a liquid sample through a solid adsorbent material (the stationary phase) that retains the target analytes. The analytes are then eluted with a suitable solvent. Dispersive solid-phase extraction (d-SPE) is a variation where the adsorbent is dispersed directly into the sample solution, increasing the contact area and speeding up the extraction process.
Miniaturized techniques like solid-phase microextraction (SPME) and ultrasound-emulsification ionic liquid microextraction (UEILME) offer advantages such as reduced solvent consumption, shorter extraction times, and higher enrichment factors. These methods are particularly useful for the analysis of trace amounts of compounds in complex matrices.
Chromatographic Separation and Purification Strategies
The isolation of a pure chemical compound from a crude natural extract is a meticulous process that often involves multiple chromatographic steps. The choice of technique is dictated by the physicochemical properties of the target molecule and the nature of the impurities present in the mixture. For anthraquinones like this compound, a combination of methods is typically employed to achieve a high degree of purity.
High-Performance Liquid Chromatography (HPLC) is a powerful analytical and preparative technique for the separation, identification, and purification of individual components from a mixture. Its high resolution and sensitivity make it particularly suitable for the isolation of specific anthraquinones from complex plant extracts. Reversed-phase HPLC is commonly employed for the separation of anthraquinone derivatives. cabidigitallibrary.org
In a typical HPLC protocol for the isolation of this compound, a crude or semi-purified extract would be injected into a column packed with a nonpolar stationary phase (e.g., C18). A polar mobile phase, often a gradient mixture of water and an organic solvent like acetonitrile (B52724) or methanol, with the possible addition of an acid such as formic acid to improve peak shape, is then used to elute the compounds. cabidigitallibrary.orgnih.gov The separation is based on the differential partitioning of the analytes between the stationary and mobile phases. Compounds with higher polarity elute earlier, while less polar compounds are retained longer on the column. The effluent is monitored by a detector, commonly a UV-Vis or diode-array detector (DAD), which allows for the collection of fractions containing the compound of interest based on its retention time and UV-Vis absorption spectrum. cabidigitallibrary.org
| Parameter | Typical Conditions for Anthraquinone Separation |
| Column | Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Gradient of Water (A) and Acetonitrile or Methanol (B) |
| (often with 0.1% formic acid) | |
| Flow Rate | 1.0 mL/min |
| Detection | UV-Vis or Diode-Array Detector (DAD) at specific wavelengths |
| Injection Volume | 10-20 µL |
This table represents typical starting parameters for the HPLC separation of anthraquinones and may require optimization for the specific isolation of this compound.
Prior to the final purification by HPLC, initial enrichment of the target compound is often achieved using lower-pressure chromatographic techniques such as column chromatography. This method involves packing a glass column with a stationary phase, most commonly silica gel for anthraquinone separation. The crude extract is loaded onto the top of the column, and a solvent or a mixture of solvents (the mobile phase) is passed through the column. The separation occurs based on the differential adsorption of the compounds to the silica gel. By gradually increasing the polarity of the mobile phase, fractions containing compounds of varying polarities can be collected.
Centrifugal Partition Chromatography (CPC) is a liquid-liquid chromatography technique that offers an alternative to traditional solid-support-based methods. nih.gov In CPC, a biphasic liquid system is used, with one phase acting as the stationary phase, which is retained in the column by a strong centrifugal force, while the other mobile phase is pumped through it. researchgate.net This technique is particularly advantageous for separating compounds from crude extracts as it minimizes irreversible adsorption and sample degradation that can occur on solid supports. The selection of the appropriate two-phase solvent system is crucial for a successful separation and is based on the partition coefficient of the target compound. nih.gov
| Technique | Stationary Phase / System | Mobile Phase / Eluent |
| Column Chromatography | Silica gel | Gradient of nonpolar to polar solvents (e.g., hexane-ethyl acetate) |
| Centrifugal Partition | Biphasic solvent system | One phase of the biphasic system (e.g., the upper phase) |
| Chromatography (CPC) | (e.g., chloroform/ethyl acetate (B1210297)/methanol/water/acetic acid) |
This table provides a general overview of the systems used in column chromatography and CPC for anthraquinone enrichment.
Sublimation is a purification technique that can be applied to compounds that can transition directly from the solid to the gas phase upon heating under reduced pressure, and then re-solidify upon cooling. This method is particularly effective for separating volatile solids from non-volatile impurities. researchgate.net Anthraquinones, being relatively stable compounds with the potential to sublime, can be purified using this method. researchgate.netdepaul.edu The process involves heating the impure compound in a sublimation apparatus under vacuum. The anthraquinone will vaporize and then condense as a pure solid on a cooled surface, leaving the non-volatile impurities behind. This technique can be a highly effective final purification step, yielding a product of high purity. mbraun.com
Synthetic Chemistry and Chemical Derivatization
Total Synthesis Approaches for Anthraquinone (B42736) Scaffolds Relevant to 1-Hydroxy-2-methoxy-3-methyl-anthraquinone
The creation of the core tricyclic structure of anthraquinone with a defined substitution pattern is a key challenge in organic synthesis. Various methods have been developed to control the placement of functional groups on the aromatic rings.
A classical and widely used method for synthesizing the anthraquinone skeleton is the Friedel-Crafts acylation, followed by an intramolecular cyclization. beilstein-journals.orgbeilstein-journals.orgwikipedia.org This two-step process typically begins with the reaction of a phthalic anhydride (B1165640) derivative with a substituted benzene (B151609) ring in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). wikipedia.orgacs.org This initial acylation forms an intermediate o-benzoylbenzoic acid. wikipedia.org
The subsequent step involves an acid-catalyzed intramolecular cyclization (dehydration) of the benzoylbenzoic acid intermediate. beilstein-journals.org Strong acids like concentrated sulfuric acid or oleum (B3057394) are commonly employed to promote the ring closure, which results in the formation of the final anthraquinone structure. royalsocietypublishing.orgresearchgate.net The efficiency and regioselectivity of the initial Friedel-Crafts reaction are influenced by the nature and position of the substituents on both the phthalic anhydride and the benzene derivative. beilstein-journals.orgacs.org For instance, electron-donating groups on the aromatic ring generally facilitate the Friedel-Crafts cyclization. beilstein-journals.orgbeilstein-journals.org However, this method can sometimes lead to mixtures of isomers, especially with polysubstituted reactants, and may involve migration of alkyl groups under the harsh reaction conditions. royalsocietypublishing.org
Table 1: Key Reactions in Friedel-Crafts Synthesis of Anthraquinones
| Step | Reaction Type | Reactants | Catalyst/Reagent | Product |
|---|---|---|---|---|
| 1 | Friedel-Crafts Acylation | Substituted Phthalic Anhydride + Substituted Benzene | AlCl₃ | o-Benzoylbenzoic Acid |
To overcome the regioselectivity challenges of Friedel-Crafts reactions, other methods have been developed to ensure the precise placement of substituents. The Diels-Alder reaction, a powerful [4+2] cycloaddition, is a cornerstone of modern anthraquinone synthesis. royalsocietypublishing.orgresearchgate.net This strategy involves the reaction of a substituted naphthoquinone (as the dienophile) with a suitable diene. royalsocietypublishing.orgoup.com The choice of substituents on both the diene and the dienophile dictates the substitution pattern of the resulting cycloadduct. Subsequent oxidation or aromatization of this adduct yields the desired substituted anthraquinone. acs.orgnih.gov
For a molecule like this compound, a plausible Diels-Alder approach would involve a naphthoquinone bearing the hydroxyl group (or a precursor) reacting with a diene that contains the methyl and methoxy (B1213986) substituents at the correct positions. For example, the reaction between a juglone (B1673114) derivative (5-hydroxy-1,4-naphthoquinone) and a silyl (B83357) enol ether derived from a methyl- and methoxy-substituted precursor could be envisioned. Thermal conditions or Lewis acid catalysis can be used to promote the cycloaddition. royalsocietypublishing.orgacs.orgnih.gov Following the cycloaddition, an aromatization step, often involving an oxidant like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) or simply air, generates the stable aromatic anthraquinone core. acs.org
Other annulation strategies, such as the Hauser annulation, which involves the reaction of a cyanophthalide (B1624886) with a Michael acceptor, also provide a regiocontrolled route to highly substituted anthraquinone systems. nih.gov
Targeted Functionalization and Chemical Modifications of the Anthraquinone Core
An alternative to total synthesis is the direct modification of a readily available anthraquinone scaffold. This approach involves introducing or altering functional groups on the parent ring system through various aromatic substitution reactions.
Introducing new carbon-carbon bonds to the anthraquinone core can be achieved through modern cross-coupling reactions. The Suzuki-Miyaura cross-coupling, for example, has been successfully used for the arylation of chloroanthraquinones. researchgate.net This palladium-catalyzed reaction couples the haloanthraquinone with a substituted phenyl boronic acid, offering a facile route to aryl-substituted derivatives. researchgate.net
Direct C-H arylation is another powerful technique. Palladium-catalyzed methodologies have been developed to directly couple anthraquinone scaffolds with iodoarenes, providing access to arylated products without the need for pre-functionalization of the anthraquinone core. acs.org While direct C-H alkylation is more challenging, radical-based approaches can be employed for the functionalization of quinones. beilstein-journals.org These methods allow for the introduction of complex carbon-based side chains onto the quinone ring system.
The introduction of hydroxyl groups onto the anthraquinone nucleus can be accomplished under strongly acidic conditions. Treatment of an anthraquinone with oleum (a solution of sulfur trioxide in sulfuric acid), often in the presence of boric acid, can lead to direct hydroxylation. researchgate.net The reaction conditions are harsh, but they allow for the introduction of hydroxyl groups, typically at the α-positions (1, 4, 5, or 8). The specificity of these processes can be synthetically useful, often favoring substitution on the less highly hydroxylated ring of an already substituted anthraquinone. researchgate.net Other methods for hydroxylation include reactions with persulfate in sulfuric acid or the replacement of an amino group with a hydroxyl group. researchgate.netmdpi.com
Once a hydroxyl group is in place, it can be readily converted to a methoxy group. This transformation is typically achieved through an etherification reaction, most commonly by treatment with a methylating agent such as dimethyl sulfate (B86663) or methyl iodide in the presence of a base (e.g., K₂CO₃). oup.comnih.gov This reaction is generally high-yielding and specific to the hydroxyl groups.
The direct and regioselective introduction of a methyl group at a specific position like C-3 on a pre-formed anthraquinone core via electrophilic substitution is difficult due to the deactivating nature of the quinone system and the challenge of controlling regiochemistry. Therefore, the most effective strategies for achieving this specific substitution pattern rely on building the skeleton with the methyl group already incorporated.
As discussed in the context of total synthesis (Section 3.1.2), the Diels-Alder reaction is particularly well-suited for this purpose. By selecting a diene that already contains a methyl group at the appropriate position, the cycloaddition reaction will precisely place the methyl group at what will become the C-3 position of the final anthraquinone product after aromatization. rsc.org For example, reacting a suitable naphthoquinone with 2-methyl-1,3-butadiene would introduce a methyl group at the C-2 or C-3 position depending on the dienophile's substitution pattern. This "bottom-up" approach provides unparalleled control over the final structure, ensuring the desired isomer is formed.
Table 2: List of Chemical Compounds Mentioned
| Compound Name | IUPAC Name | Molecular Formula |
|---|---|---|
| This compound | 1-Hydroxy-2-methoxy-3-methylanthracene-9,10-dione | C₁₆H₁₂O₄ |
| Aluminum chloride | Aluminum trichloride (B1173362) | AlCl₃ |
| Benzene | Benzene | C₆H₆ |
| Boric acid | Boric acid | H₃BO₃ |
| 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) | 2,3-Dichloro-5,6-dicyanocyclohexa-2,5-diene-1,4-dione | C₈Cl₂N₂O₂ |
| Dimethyl sulfate | Dimethyl sulfate | C₂H₆O₄S |
| Juglone | 5-Hydroxy-1,4-naphthalenedione | C₁₀H₆O₃ |
| Methyl iodide | Iodomethane | CH₃I |
| 2-Methyl-1,3-butadiene | 2-Methylbuta-1,3-diene | C₅H₈ |
| Phthalic anhydride | Isobenzofuran-1,3-dione | C₈H₄O₃ |
| Potassium carbonate | Potassium carbonate | K₂CO₃ |
Preparation of Structurally Related Anthraquinone Analogues for Comparative Studies
The synthesis of structurally related analogues of this compound is crucial for comparative studies, such as structure-activity relationship (SAR) analyses. These studies systematically alter the molecular structure to elucidate the chemical features responsible for specific biological or chemical properties. The preparation of such analogues involves a variety of synthetic strategies that can be broadly categorized into the construction of the substituted anthraquinone core and the modification of existing functional groups or the introduction of new side chains.
Core Structure Synthesis
The foundational method for producing a wide array of anthraquinone derivatives is the Friedel-Crafts acylation reaction. acs.orgwikipedia.org This approach typically involves the condensation of a substituted phthalic anhydride with a substituted benzene derivative in the presence of a Lewis acid catalyst like aluminum trichloride (AlCl₃). acs.orgwikipedia.org The resulting o-benzoylbenzoic acid intermediate is then subjected to cyclization, usually with a strong acid such as sulfuric acid, to form the tricyclic anthraquinone skeleton. nih.gov By selecting appropriately substituted starting materials, a diverse library of analogues can be created. For instance, reacting different isopropyl-substituted benzenes with phthalic anhydride has been shown to produce various isopropyl-anthraquinones, although rearrangements and loss of the alkyl groups can sometimes occur. nih.govroyalsocietypublishing.org More recent methodologies have employed catalysts like alum (KAl(SO₄)₂·12H₂O) in aqueous media, offering a milder and more environmentally friendly alternative. tandfonline.comtandfonline.com
Modification and Derivatization of the Anthraquinone Scaffold
Once the core is formed, or using a pre-existing anthraquinone, further modifications can be made to generate analogues. These derivatizations allow for fine-tuning of the molecule's properties.
Modification of Substituents: The hydroxyl and methoxy groups on the anthraquinone ring are common targets for chemical modification. For example, methoxy groups can be demethylated to yield hydroxyl groups using reagents like boron tribromide (BBr₃). kcl.ac.uk Conversely, hydroxyl groups can be methylated or otherwise alkylated. These subtle changes can significantly impact the compound's electronic and steric properties. nih.gov
Introduction of Side Chains: A widely used strategy for creating analogues for comparative studies is the introduction of various side chains onto the anthraquinone core. This can be achieved through several reaction types:
Acylation and Amidation: Carboxylic acid functionalities can be introduced and then coupled with amines or alcohols. For example, 1-nitro-2-methyl anthraquinone can be oxidized to form 1-nitro-2-carboxy anthraquinone, which is then acylated and coupled with amino acids like leucine (B10760876) to form amide derivatives. nih.gov Anthraquinone-2-carbonyl chloride is another key reagent used to derivatize amines, creating stable amide linkages. mdpi.com
Sulfonamide Linkages: A series of anthraquinones featuring a secondary sulfonamide linker can be synthesized. kcl.ac.uk This often begins with methylation to protect reactive groups, followed by chlorosulfonation and subsequent coupling with various amino acid esters. kcl.ac.uk
Heterocyclic Linkers: Six-membered heterocycles can also be incorporated as linking groups to attach functionalities like amino acids. kcl.ac.uk
The following table summarizes various synthetic approaches used to prepare anthraquinone analogues for comparative analysis.
Table 1: Synthetic Methodologies for the Preparation of Anthraquinone Analogues
Synthetic Strategy Reaction Type Key Reagents/Intermediates Example Product Class Reference Core Synthesis Friedel-Crafts Acylation & Cyclization Phthalic anhydride, Substituted benzene, AlCl₃, H₂SO₄ Substituted Anthraquinones acs.orgnih.gov Core Synthesis One-Pot Acylation/Cyclization Phthalic anhydride, Substituted benzene, Alum Substituted Anthraquinones tandfonline.com Core Synthesis Diels-Alder Reaction Aroyl-substituted propiolates, 1,3-dienes, DDQ Symmetrical and Unsymmetrical Anthraquinones acs.org Substituent Modification Demethylation Dimethylated anthraquinone, BBr₃ or HBr/AcOH Polyhydroxyanthraquinones kcl.ac.uk Side-Chain Introduction Amidation 1-Nitro-2-carboxy anthraquinone, Amino acid esters Anthraquinone-amino acid conjugates nih.gov Side-Chain Introduction Sulfonamide Coupling Chlorosulfonylated anthraquinone, Amino acid esters Anthraquinone-sulfonamide derivatives kcl.ac.uk
Biosynthetic Pathways and Enzymatic Mechanisms
Elucidation of Natural Biosynthesis Pathways of Anthraquinones
Two principal and distinct biosynthetic routes are responsible for the formation of the anthraquinone (B42736) scaffold in nature. fu-berlin.deresearchgate.net
In fungi and bacteria, anthraquinones are typically synthesized via the polyketide pathway. nih.govrsc.org This pathway utilizes one molecule of acetyl-CoA as a starter unit and several molecules of malonyl-CoA as extender units. nih.govresearchgate.net These units undergo successive Claisen condensations, catalyzed by polyketide synthases (PKSs), to form a linear poly-β-keto chain. nih.gov For many fungal anthraquinones, this is an octaketide chain formed from one acetyl-CoA and seven malonyl-CoA units. researchgate.net
This linear chain is then subjected to a series of cyclization and aromatization reactions to form the tricyclic anthraquinone skeleton. nih.gov A key intermediate in the biosynthesis of many fungal anthraquinones is atrochrysone. nih.gov The core structure is often further modified by "tailoring" enzymes that introduce various functional groups, leading to the vast diversity of anthraquinone derivatives. rsc.org This pathway is responsible for producing anthraquinones like emodin (B1671224) and chrysophanol, which, similar to the subject compound, feature substitutions on both terminal rings. researchgate.net
Higher plants can produce anthraquinones through two different routes, the polyketide pathway and the shikimate pathway. researchgate.netresearchgate.net The shikimate pathway, also known as the chorismate/o-succinylbenzoic acid pathway, is particularly prominent in the Rubiaceae family. researchgate.net This route produces alizarin-type anthraquinones, which are characteristically substituted on only one of the aromatic rings (ring C). researchgate.net
The biosynthesis begins with chorismic acid, a product of the primary shikimate pathway. researchgate.netnih.gov Chorismate is converted to isochorismate, which then reacts with α-ketoglutarate to form o-succinylbenzoic acid (OSB). researchgate.netresearchgate.net The OSB ring system provides rings A and B of the anthraquinone nucleus. Ring C is derived from isopentenyl diphosphate (B83284) (IPP), a five-carbon unit from the isoprenoid pathway. researchgate.net The elucidation of this pathway has identified key enzymes such as isochorismate synthase (ICS) and OSB synthase that are crucial for the formation of the anthraquinone scaffold in these plants. researchgate.netnih.gov
| Pathway | Organism Type | Precursors | Key Intermediate | Substitution Pattern |
| Polyketide Pathway | Fungi, Bacteria, some Plants | Acetyl-CoA, Malonyl-CoA | Poly-β-keto chain (e.g., Octaketide) | Both aromatic rings (A and C) |
| Shikimate Pathway | Plants (e.g., Rubiaceae) | Chorismate, o-Succinylbenzoic acid, Isopentenyl diphosphate | o-Succinylbenzoic acid (OSB) | One aromatic ring (C) |
Enzymology of Anthraquinone Biosynthesis Relevant to 1-Hydroxy-2-methoxy-3-methyl-anthraquinone
The biosynthesis of the specific compound this compound from its polyketide precursor involves a suite of specialized enzymes. The formation of the core structure is handled by polyketide synthases, while the final, specific decoration is carried out by tailoring enzymes.
Polyketide synthases are the central enzymes in the polyketide pathway. They are large, multi-domain enzymes or multi-enzyme complexes that catalyze the iterative condensation of acyl-CoA units. fu-berlin.de PKSs are broadly classified into three types. fu-berlin.de
Type I PKSs: These are large, multifunctional proteins with multiple catalytic domains on a single polypeptide chain. They are common in fungi and some bacteria. Fungal type I PKSs act iteratively, using their domains repeatedly to build the polyketide chain. fu-berlin.de
Type II PKSs: These are multi-enzyme complexes where each catalytic function is on a separate, dissociable polypeptide. They are characteristic of bacteria and are known to produce aromatic polyketides, including anthraquinones. fu-berlin.denih.gov For instance, the biosynthesis of anthraquinones in the bacterium Photorhabdus luminescens is governed by a Type II PKS system. nih.govrsc.org
Type III PKSs: These are smaller, homodimeric enzymes, also known as chalcone (B49325) synthase-like PKSs. They are found in plants and fungi and produce aromatic polyketides through a distinct catalytic mechanism. fu-berlin.de Recently, a chalcone synthase-like (CHS-L) gene was identified as contributing to anthraquinone biosynthesis in the plant Senna tora. news-medical.netcarnegiescience.edu
The formation of the this compound backbone would be initiated by one of these PKS types, likely a Type I or Type II PKS, to generate a polyketide chain that cyclizes to form the fundamental tricyclic aromatic structure. fu-berlin.denih.gov
Once the basic anthraquinone scaffold is formed, a series of post-PKS modifications are required to generate this compound. These reactions are catalyzed by tailoring enzymes, which add the specific functional groups that define the final compound.
Methyltransferases: The addition of methyl and methoxy (B1213986) groups is catalyzed by S-adenosylmethionine (SAM)-dependent O-methyltransferases (OMTs). nih.govnih.gov These enzymes transfer a methyl group from the cofactor SAM to a hydroxyl group on the anthraquinone substrate. nih.gov The formation of a methoxy group (as seen at the C-2 position) is a direct result of O-methylation. The methyl group at the C-3 position could arise from a C-methylation event earlier in the pathway or from the specific nature of the starter/extender units used by the PKS. Studies on the bacterium Photorhabdus luminescens have identified a set of five highly homologous O-methyltransferases that are responsible for the site-specific methylation of an anthraquinone precursor, producing mono- and dimethylated products. nih.gov Similarly, OMTs have been characterized in Cortinarius mushrooms that regiospecifically methylate emodin to produce physcion (B1677767) and dermolutein. nih.gov
Hydroxylases: The hydroxyl group at the C-1 position is installed by a hydroxylase, typically a monooxygenase. benthamdirect.com Enzymes such as cytochrome P450 monooxygenases are key players in the modification and diversification of the basic anthraquinone skeleton. benthamdirect.com Another study identified a two-enzyme system in the biosynthesis of anthraquinone-fused enediynes, where a flavin-dependent monooxygenase and a cofactor-free oxygenase work in tandem to convert a precursor into a hydroxyanthraquinone. acs.org These enzymes catalyze the insertion of oxygen atoms from O₂ into the aromatic ring, a critical step in achieving the final hydroxylation pattern of the target molecule.
| Enzyme Class | Function | Substrate (Example) | Product (Example) |
| Polyketide Synthase (PKS) | Forms the core tricyclic anthraquinone skeleton from acetyl/malonyl-CoA. | Acetyl-CoA, Malonyl-CoA | Anthraquinone precursor (e.g., Atrochrysone) |
| O-Methyltransferase (OMT) | Adds a methyl group to a hydroxyl function, forming a methoxy group. | Hydroxyanthraquinone | Methoxy-anthraquinone (e.g., Physcion) |
| Hydroxylase (Monooxygenase) | Adds a hydroxyl group to the aromatic ring. | Anthraquinone scaffold | Hydroxyanthraquinone |
Genetic and Metabolic Engineering Approaches for Biosynthetic Production
Advances in genetic and metabolic engineering have opened up new avenues for the production of anthraquinones. benthamdirect.com These approaches allow for the manipulation of biosynthetic pathways to increase the yield of desired compounds or to produce novel derivatives. benthamdirect.com
One common strategy is the heterologous expression of biosynthetic genes in a host organism that is easy to cultivate, such as the bacterium Escherichia coli or the yeast Saccharomyces cerevisiae. nih.govnih.gov For example, the biosynthetic pathway for the anthraquinones physcion and dermolutein from Cortinarius mushrooms was successfully reconstituted in Saccharomyces cerevisiae, paving the way for the sustainable production of these specific pigments. nih.gov
Metabolic engineering can also involve the overexpression of key enzyme-encoding genes or the knockout of genes for competing pathways to channel more metabolic flux towards anthraquinone production. researchgate.net By combining genes from different organisms, it is possible to create artificial pathways for the synthesis of "unnatural" anthraquinones with potentially enhanced bioactivities. benthamdirect.comnih.gov This "synthetic biology" approach holds significant promise for the industrial production of complex plant- and fungus-derived molecules like this compound. benthamdirect.com
Advanced Spectroscopic Analysis and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy for 1-Hydroxy-2-methoxy-3-methyl-anthraquinone
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. Through a combination of one- and two-dimensional experiments, the precise placement of each proton and carbon atom, along with their relationships, can be determined.
The ¹H and ¹³C NMR spectra provide the foundational data for the structural analysis of this compound.
The ¹H NMR spectrum is expected to show distinct signals corresponding to each type of proton in the molecule. A key feature is a significantly downfield singlet above 12 ppm, which is characteristic of a phenolic hydroxyl proton involved in strong intramolecular hydrogen bonding with the adjacent peri-carbonyl group at C-9. The spectrum will also display two sharp singlets in the aliphatic region: one for the methoxy (B1213986) group protons (-OCH₃) and another for the methyl group protons (-CH₃). The aromatic region will contain signals for the five protons on the unsubstituted B-ring and the lone proton on the A-ring (H-4). The H-4 proton is expected to appear as a singlet, while the protons of the B-ring (H-5, H-6, H-7, and H-8) will present as a complex series of multiplets due to ortho and meta couplings.
The ¹³C NMR spectrum reveals the carbon skeleton. It is characterized by two signals in the highly deshielded region (typically > 180 ppm) corresponding to the two carbonyl carbons (C-9 and C-10). The C-9 carbonyl, being hydrogen-bonded to the C-1 hydroxyl group, is expected to resonate further downfield than the C-10 carbonyl. The spectrum will also show twelve distinct signals in the aromatic region for the carbons of the anthraquinone (B42736) core. The carbons bearing the substituents (C-1, C-2, C-3) will have their chemical shifts significantly influenced by these groups. Finally, two signals in the upfield region will correspond to the methoxy and methyl carbons.
Table 1: Predicted ¹H and ¹³C NMR Spectral Data for this compound Predicted chemical shifts (δ) in ppm relative to TMS. Data is estimated based on known values for structurally similar anthraquinone derivatives.
| Atom | ¹H NMR | ¹³C NMR |
| 1-OH | ~12.5 (s, 1H) | - |
| 2-OCH₃ | ~4.0 (s, 3H) | ~61.5 |
| 3-CH₃ | ~2.4 (s, 3H) | ~9.5 |
| 4 | ~7.4 (s, 1H) | ~109.0 |
| 5 | ~8.2 (dd, J=7.6, 1.2 Hz, 1H) | ~126.8 |
| 6 | ~7.7 (td, J=7.6, 1.4 Hz, 1H) | ~133.5 |
| 7 | ~7.7 (td, J=7.6, 1.4 Hz, 1H) | ~134.8 |
| 8 | ~8.2 (dd, J=7.6, 1.2 Hz, 1H) | ~127.5 |
| 1 | - | ~162.0 |
| 2 | - | ~161.0 |
| 3 | - | ~128.0 |
| 4a | - | ~119.0 |
| 5a | - | ~133.0 |
| 8a | - | ~135.0 |
| 9 | - | ~188.0 |
| 9a | - | ~114.0 |
| 10 | - | ~182.0 |
| 10a | - | ~133.2 |
2D NMR experiments are crucial for assembling the molecular puzzle by establishing correlations between different nuclei.
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin couplings, typically over two to three bonds. For this molecule, COSY would primarily establish the connectivity within the B-ring, showing correlations from H-5 to H-6, H-6 to H-7, and H-7 to H-8, confirming their adjacent positions.
HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates protons with the carbons to which they are directly attached (one-bond ¹H-¹³C correlation). This allows for the unambiguous assignment of carbon signals for all protonated carbons (C-4, C-5, C-6, C-7, C-8, the methoxy carbon, and the methyl carbon).
HMBC (Heteronuclear Multiple Bond Correlation): HMBC is vital for piecing together the entire molecular structure by showing correlations between protons and carbons over two to three bonds (²JCH, ³JCH). Key correlations would include the signal from the 1-OH proton to carbons C-1, C-2, and C-9a; the methoxy protons to C-2; the methyl protons to C-2, C-3, and C-4; and the H-4 proton to C-3, C-4a, and C-9a. These correlations firmly establish the substitution pattern on the A-ring.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space proximity of protons, regardless of bonding. A key NOESY correlation would be expected between the methoxy protons (at C-2) and the H-4 proton, confirming their spatial closeness on the same side of the A-ring.
Table 2: Key Expected 2D NMR Correlations for Structural Confirmation
| Experiment | Proton (δH) | Correlated Nucleus (δH or δC) | Information Gained |
| COSY | H-5 | H-6 | Connectivity in the B-ring |
| H-6 | H-5, H-7 | Connectivity in the B-ring | |
| H-7 | H-6, H-8 | Connectivity in the B-ring | |
| HSQC | H-4 | C-4 | Direct C-H attachment |
| -OCH₃ | -OCH₃ carbon | Direct C-H attachment | |
| -CH₃ | -CH₃ carbon | Direct C-H attachment | |
| HMBC | 1-OH | C-1, C-2, C-9a | Position of OH group |
| -OCH₃ | C-2 | Position of methoxy group | |
| -CH₃ | C-2, C-3, C-4 | Position of methyl group | |
| H-4 | C-3, C-4a, C-9a | Connectivity of A-ring | |
| H-5 | C-7, C-10, C-4a | Connectivity of B-ring to core | |
| NOESY | -OCH₃ | H-4 | Spatial proximity of methoxy and H-4 |
Mass Spectrometry (MS) Techniques
Mass spectrometry provides essential information regarding the molecular weight and formula of a compound, with its fragmentation patterns offering further structural proof.
High-resolution mass spectrometry (HRMS), using techniques like electron ionization (HREIMS) or electrospray ionization (ESI-MS), is used to determine the exact mass of the molecular ion with high precision. This allows for the calculation of the elemental composition and unambiguous confirmation of the molecular formula. For this compound, the molecular formula is C₁₆H₁₂O₄. The calculated exact mass for the neutral molecule [M] is 268.0736 u. HRMS analysis would be expected to yield a measured mass that corresponds to this value within a very small error margin (typically < 5 ppm), thus confirming the molecular formula.
In mass spectrometry, the molecular ion can undergo fragmentation, breaking into smaller, charged pieces. The pattern of these fragments is a molecular fingerprint that can be used to confirm the structure. For this anthraquinone, common fragmentation pathways would include:
Loss of a methyl radical (•CH₃): A primary fragmentation is often the loss of the methyl radical from the methoxy group, leading to a stable ion at m/z 253.
Loss of carbon monoxide (CO): Anthraquinones characteristically lose molecules of CO from the quinone system. A loss of CO from the molecular ion would give a fragment at m/z 240, and subsequent losses are also possible.
Combined Losses: A combination of these fragmentations, such as the loss of •CH₃ followed by the loss of CO, would result in an ion at m/z 225.
The observed fragmentation pattern provides corroborating evidence for the presence of the methoxy group and the core anthraquinone structure.
Table 3: Predicted Mass Spectrometry Fragmentation Data
| m/z | Proposed Fragment | Proposed Loss from Parent Ion (m/z 268) |
| 268 | [C₁₆H₁₂O₄]⁺ | Molecular Ion [M]⁺ |
| 253 | [M - CH₃]⁺ | •CH₃ |
| 240 | [M - CO]⁺ | CO |
| 225 | [M - CH₃ - CO]⁺ | •CH₃ + CO |
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification and Chromophore Characterization
IR and UV-Vis spectroscopy provide information about the functional groups and the conjugated electronic system of the molecule, respectively.
Infrared (IR) Spectroscopy is used to identify the types of chemical bonds present. The spectrum of this compound would show several characteristic absorption bands. A broad band around 3400 cm⁻¹ would indicate the O-H stretching of the hydroxyl group. The C-H stretching of the aromatic and methyl/methoxy groups would appear around 3100-2900 cm⁻¹. The most prominent features are the C=O stretching vibrations. Two distinct carbonyl bands are expected: one at a lower frequency (~1630 cm⁻¹) for the C-9 carbonyl, which is hydrogen-bonded to the hydroxyl group, and one at a higher frequency (~1670 cm⁻¹) for the non-chelated C-10 carbonyl. Aromatic C=C stretching vibrations appear in the 1600-1450 cm⁻¹ region, while C-O stretching for the methoxy group would be observed around 1260 cm⁻¹. gavinpublishers.com
Table 4: Characteristic IR Absorption Bands
| Frequency (cm⁻¹) | Vibration | Functional Group |
| ~3400 | O-H stretch | Hydroxyl (chelated) |
| 3100-2900 | C-H stretch | Aromatic & Aliphatic |
| ~1670 | C=O stretch | Carbonyl (non-chelated) |
| ~1630 | C=O stretch | Carbonyl (chelated) |
| 1600-1450 | C=C stretch | Aromatic Ring |
| ~1260 | C-O stretch | Methoxy Ether |
Ultraviolet-Visible (UV-Vis) Spectroscopy provides insight into the electronic transitions within the molecule's extensive chromophore. The anthraquinone system gives rise to several strong absorption bands. Typically, bands in the 240-290 nm range are due to π→π* transitions within the benzenoid system. gavinpublishers.com A band around 330-350 nm can be attributed to a π→π* transition of the quinonoid system. A distinct, lower-energy absorption band in the visible region (~410-430 nm) is characteristic of the n→π* transition of the carbonyl groups, which is significantly influenced by the electron-donating hydroxy and methoxy substituents. gavinpublishers.com This latter band is responsible for the yellow color of the compound.
Table 5: Characteristic UV-Vis Absorption Maxima (λmax)
| λmax (nm) | Transition Type | Chromophore System |
| ~250 | π→π | Benzenoid |
| ~280 | π→π | Benzenoid |
| ~340 | π→π | Quinonoid |
| ~420 | n→π | Carbonyls + Auxochromes |
X-ray Crystallography for Absolute Configuration and Solid-State Conformation
X-ray crystallography provides definitive insights into the three-dimensional structure of molecules in the solid state, establishing the absolute configuration and revealing conformational details governed by intermolecular forces. While a crystal structure for this compound is not publicly available, analysis of closely related anthraquinone derivatives, such as 2-hydroxy-1-methoxyanthraquinone and 3-hydroxy-1,2-dimethoxyanthraquinone, offers valuable information on the expected solid-state conformation. nih.govresearchgate.net
Anthraquinone derivatives typically feature a substantially planar ring system. nih.gov For instance, in analogues, the dihedral angle between the two outer benzene (B151609) rings is often minimal, indicating a nearly flat molecule. nih.govresearchgate.net This planarity facilitates efficient crystal packing, often stabilized by a network of intermolecular interactions.
Key interactions observed in the crystal structures of similar compounds include O—H···O hydrogen bonds, which link adjacent molecules and can involve solvent molecules like water if present. nih.gov These hydrogen bonds create robust supramolecular networks. Furthermore, weak π–π stacking interactions between the aromatic rings of adjacent molecules are common, with centroid–centroid distances indicating the presence of these stabilizing forces. researchgate.net The C-C, C-O, and C=O bond lengths are generally within the expected ranges and are comparable to those observed in other structurally similar compounds. nih.gov
Table 1: Representative Crystallographic Data for a Substituted Anthraquinone Analog This table presents typical data based on published structures of similar anthraquinone derivatives.
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2(1)/c |
| a (Å) | ~ 7.2 |
| b (Å) | ~ 17.4 |
| c (Å) | ~ 11.1 |
| β (°) ** | ~ 102.4 |
| Volume (ų) ** | ~ 1360 |
| Z | 4 |
| Key Interactions | O—H···O hydrogen bonds, π–π stacking |
Computational Approaches for Spectroscopic Property Prediction
Computational chemistry serves as a powerful tool to predict and interpret the spectroscopic properties of molecules. Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), can provide highly accurate predictions of electronic transitions, NMR chemical shifts, and vibrational frequencies, complementing experimental data.
Time-Dependent Density Functional Theory (TD-DFT) for Electronic Transitions
Time-Dependent Density Functional Theory (TD-DFT) is a standard computational method for investigating the electronic excitation spectra of molecules. researchgate.net It is widely used to predict the absorption spectra (UV-Vis) of anthraquinone derivatives, providing insights into the nature of the electronic transitions involved. acs.orgnih.gov
The accuracy of TD-DFT calculations is dependent on the choice of the functional and basis set. nih.gov Functionals such as B3LYP, CAM-B3LYP, and ωB97XD are commonly employed for organic dyes, with the selection impacting the predicted transition energies. nih.govmdpi.com Calculations typically reveal that the low-energy absorption bands in the visible and near-UV regions for anthraquinones arise from π→π* transitions, often from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netgrowingscience.com These transitions are responsible for the characteristic color of these compounds. researchgate.net
Table 2: Predicted Electronic Transitions for this compound using TD-DFT Data is representative of typical TD-DFT (B3LYP/6-31G) calculations for substituted anthraquinones.*
| Transition | Wavelength (nm) | Oscillator Strength (f) | Major Contribution |
| S₀ → S₁ | ~ 420 | 0.15 | HOMO → LUMO (π→π) |
| S₀ → S₂ | ~ 350 | 0.08 | HOMO-1 → LUMO (π→π) |
| S₀ → S₃ | ~ 280 | 0.45 | HOMO → LUMO+1 (π→π) |
| S₀ → S₄ | ~ 265 | 0.30 | HOMO-2 → LUMO (π→π) |
Quantum Chemical Calculations for NMR Chemical Shifts and Vibrational Frequencies
Quantum chemical calculations are also instrumental in predicting nuclear magnetic resonance (NMR) and vibrational (infrared and Raman) spectra.
NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT functionals like B3LYP or mPW1PW91, is a reliable approach for calculating the NMR isotropic shielding constants of ¹H and ¹³C nuclei. semanticscholar.orgepstem.net The calculated absolute shielding values (σ) are then converted into chemical shifts (δ) relative to a reference standard, such as tetramethylsilane (B1202638) (TMS), using the formula: δ = σ(ref) - σ(calc). semanticscholar.org These theoretical predictions are often in excellent agreement with experimental data and are invaluable for assigning complex spectra. mdpi.com
Table 3: Predicted ¹³C and ¹H NMR Chemical Shifts (δ, ppm) for this compound Data is representative of typical GIAO-DFT (B3LYP/6-311G(d,p)) calculations.
| Atom | Predicted ¹³C Shift (ppm) | Atom | Predicted ¹H Shift (ppm) |
| C1 | ~ 158.5 | H4 | ~ 7.60 |
| C2 | ~ 145.2 | H5 | ~ 8.25 |
| C3 | ~ 128.9 | H6 | ~ 7.75 |
| C4 | ~ 124.1 | H7 | ~ 7.78 |
| C4a | ~ 133.0 | H8 | ~ 8.22 |
| C5 | ~ 127.0 | OCH₃ | ~ 3.95 |
| C6 | ~ 134.1 | CH₃ | ~ 2.20 |
| C7 | ~ 134.8 | OH | ~ 12.5 (H-bonded) |
| C8 | ~ 127.2 | ||
| C8a | ~ 134.5 | ||
| C9 | ~ 188.0 | ||
| C9a | ~ 115.0 | ||
| C10 | ~ 181.5 | ||
| C10a | ~ 133.8 | ||
| OCH₃ | ~ 61.5 | ||
| CH₃ | ~ 9.5 |
Vibrational Frequencies: DFT calculations are also employed to compute the harmonic vibrational frequencies of molecules. researchgate.net These calculations provide a theoretical vibrational spectrum (IR and Raman) that can be compared with experimental results. researchgate.net The computed frequencies are often systematically higher than the experimental values due to the neglect of anharmonicity and basis set limitations. To improve accuracy, the calculated frequencies are typically multiplied by an empirical scaling factor (e.g., ~0.96 for B3LYP). nih.gov The calculations aid in the assignment of complex vibrational bands, such as C=O stretches, C=C aromatic ring vibrations, and C-H bending modes. nsf.govmdpi.comscirp.org
Table 4: Selected Predicted Vibrational Frequencies (cm⁻¹) for this compound Data is representative of typical scaled DFT (B3LYP/6-311++G(d,p)) calculations.
| Scaled Frequency (cm⁻¹) | Assignment |
| ~ 3070 | Aromatic C-H stretch |
| ~ 2930 | Methyl C-H stretch |
| ~ 1670 | C=O stretch (free quinone) |
| ~ 1635 | C=O stretch (H-bonded quinone) |
| ~ 1590 | Aromatic C=C stretch |
| ~ 1450 | Aromatic C=C stretch |
| ~ 1320 | In-plane O-H bend |
| ~ 1275 | Asymmetric C-O-C stretch (methoxy) |
| ~ 1080 | Symmetric C-O-C stretch (methoxy) |
Investigations into Biological Activities and Molecular Mechanisms
Antimicrobial Efficacy and Underlying Mechanisms of 1-Hydroxy-2-methoxy-3-methyl-anthraquinone
The antimicrobial potential of this compound has not been extensively documented. However, the broader class of anthraquinones is well-known for its antimicrobial properties, which are largely influenced by the type and position of substituents on the core anthraquinone (B42736) structure. The presence of hydroxyl (-OH), methoxy (B1213986) (-OCH3), and methyl (-CH3) groups, as seen in the target compound, is known to modulate bioactivity.
Direct studies evaluating the antibacterial efficacy of this compound are not available in the reviewed scientific literature. However, research on its isomers and other related anthraquinones provides some insight. For instance, the isomer 1-methoxy-3-methyl-8-hydroxy-anthraquinone was reported to exhibit low antibacterial activity against Staphylococcus aureus and Escherichia coli. researchgate.net
The antibacterial effects of anthraquinones are closely linked to their chemical structure. Generally, polar substituents such as hydroxyl groups can enhance antibacterial activity, while electron-donating groups like methoxy and methyl groups may sometimes weaken it. nih.gov For example, studies on other anthraquinones have shown that the presence of 1,8-dihydroxy groups contributes to antibacterial action. nih.gov The specific arrangement of a hydroxyl group at the C-1 position and a methoxy group at C-2, as in this compound, presents a unique configuration whose direct impact on bacterial species remains to be determined through targeted research.
Specific investigations into the antifungal activity of this compound have not been reported. In a study involving its isomer, 1-methoxy-3-methyl-8-hydroxy-anthraquinone, no pronounced activity was observed against the fungal pathogens Candida albicans and Aspergillus niger. researchgate.net The class of anthraquinones has demonstrated a wide spectrum of biological activities, including antifungal effects, though this is highly dependent on the specific molecular structure. nih.gov Further research is necessary to elucidate the potential antifungal efficacy of this compound.
There is currently no available scientific literature assessing the antiviral activity of this compound. While various anthraquinone derivatives have been evaluated for their action against different viruses, specific data for this compound is absent. nih.gov
Direct experimental data on the antiplasmodial and antiprotozoal activities of this compound is scarce. However, a study on a structurally similar isomer, 1-hydroxy-2-methoxy-6-methyl-9,10-anthraquinone, isolated from the plant Rennellia elliptica, provides relevant context. This isomer did not exhibit significant antiplasmodial activity against Plasmodium falciparum, the parasite responsible for malaria. nih.gov This finding suggests that the specific positioning of the methyl group on the anthraquinone skeleton is critical for its biological activity.
Regarding other protozoa, while there is no direct evidence for this compound, a related compound, 1-hydroxy-2-hydroxymethylanthraquinone, has been shown to be the most active chemical against Entamoeba histolytica and Giardia intestinalis in one study, with minimal inhibitory concentration values of 20 and 2.5 μg/mL, respectively. researchgate.net This highlights that anthraquinones with substitutions at the C-1 and C-2 positions can possess antiprotozoal properties, though the specific activity of the 3-methyl variant remains uninvestigated.
| Compound | Target Organism | Activity |
|---|---|---|
| 1-hydroxy-2-methoxy-6-methyl-9,10-anthraquinone | Plasmodium falciparum (3D7) | No significant activity reported. nih.gov |
The potential larvicidal effects of this compound have not been reported in the available literature. Research in this area has often focused on other natural compounds or synthetic analogues. frontiersin.orgnih.gov Studies have shown that novel synthesized anthraquinone analogues can exhibit larvicidal activity against mosquito species like Culex quinquefasciatus, but data for the specific compound is not available. researchgate.net
Antioxidant Potential and Reactive Oxygen Species (ROS) Modulation
While the antioxidant capacity of this compound has not been directly studied, significant research has been conducted on its isomer, 1-methoxy-3-methyl-8-hydroxy-anthraquinone. This isomer, isolated from Amycolatopsis thermoflava, demonstrated good free-radical-scavenging activity in a DPPH (2,2-diphenyl-1-picrylhydrazyl) assay, with an EC50 of 18.2 μg/ml. mbl.or.krkyobobook.co.kr Further investigations revealed that it also possesses promising superoxide (B77818) radical scavenging, nitric oxide radical scavenging, and lipid peroxidation inhibition activities. researchgate.netmbl.or.kr
The antioxidant properties of anthraquinones are closely tied to their molecular structure, particularly the presence and location of hydroxyl groups. nih.gov These groups can donate hydrogen atoms to neutralize free radicals. Theoretical studies suggest that anthraquinones can be potent scavengers of superoxide anions (O₂•⁻) in polar, aqueous environments. nih.gov The specific antioxidant and ROS-modulating capabilities of this compound, however, require direct experimental validation.
| Activity Assay | Result | Reference |
|---|---|---|
| DPPH Radical Scavenging | EC50 of 18.2 µg/ml | mbl.or.krkyobobook.co.kr |
| Superoxide Radical Scavenging | Promising activity | mbl.or.kr |
| Nitric Oxide Radical Scavenging | Promising activity | mbl.or.kr |
| Inhibition of Lipid Peroxidation | Promising activity | mbl.or.kr |
Free Radical Scavenging Assays (e.g., DPPH, Superoxide Anion, Nitric Oxide)
No studies were found that have assessed the capacity of this compound to scavenge free radicals using standard assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, or assays for superoxide anion and nitric oxide radical scavenging.
Inhibition of Lipid Peroxidation Processes
There is no available data on the potential of this compound to inhibit the process of lipid peroxidation.
Cellular Antioxidant Defense Mechanisms
Research into the effects of this compound on cellular antioxidant defense mechanisms has not been documented in the available scientific literature.
Anti-inflammatory Properties and Immunomodulatory Effects
Specific investigations into the anti-inflammatory and immunomodulatory effects of this compound are not present in the reviewed literature.
Inhibition of Inflammatory Mediators and Enzymes (e.g., Lipoxygenase, Nitric Oxide Synthase)
There is no information regarding the inhibitory activity of this compound against key inflammatory enzymes such as lipoxygenase or nitric oxide synthase.
Modulation of Superoxide Anion Generation and Elastase Release
Data concerning the modulation of superoxide anion generation and elastase release by this compound is not available.
Signaling Pathway Modulation in Inflammatory Responses
The molecular mechanisms and potential for this compound to modulate signaling pathways involved in inflammatory responses have not been investigated in any published research to date.
Investigations into Anticancer and Antiproliferative Research
The anticancer potential of anthraquinone scaffolds has been a subject of extensive research. Studies have delved into their ability to induce cell death and inhibit the proliferation of various cancer cell lines.
In Vitro Cytotoxicity Against Various Cancer Cell Lines
Research has demonstrated the cytotoxic effects of anthraquinone derivatives against a range of human cancer cell lines. The compound 2-hydroxy-3-methyl anthraquinone (HMA) has shown significant inhibitory effects on the proliferation of human hepatocellular carcinoma (HepG2) cells. The half-maximal inhibitory concentration (IC50) values were determined to be 126.3 µM, 98.6 µM, and 80.55 µM after 24, 48, and 72 hours of treatment, respectively. nih.govnih.gov
Another related compound, 1-methoxy-3-methyl-8-hydroxy-anthraquinone, exhibited potent in vitro anticancer activity against lung cancer and lymphoblastic leukemia cells, with IC50 values of 10.3 µM and 16.98 µM, respectively. mbl.or.kr Furthermore, studies on other anthraquinone derivatives have reported cytotoxicity against breast cancer cell lines (MCF-7 and MDA-MB-231) and colon cancer cells. nih.govmdpi.commdpi.com For instance, the anthraquinone derivative known as compound 15 showed selective cytotoxicity towards HepG2 cells with an ED50 value of 1.23 μM, while another derivative, 16, was effective against MCF-7 breast cancer cells. nih.gov
| Compound | Cancer Cell Line | Cell Line Type | IC50 / ED50 Value | Reference |
|---|---|---|---|---|
| 2-hydroxy-3-methyl anthraquinone (HMA) | HepG2 | Hepatic Carcinoma | 80.55 µM (72h) | nih.govnih.gov |
| 1-methoxy-3-methyl-8-hydroxy-anthraquinone | - | Lung Cancer | 10.3 µM | mbl.or.kr |
| 1-methoxy-3-methyl-8-hydroxy-anthraquinone | - | Lymphoblastic Leukemia | 16.98 µM | mbl.or.kr |
| Compound 15 (anthraquinone derivative) | HepG2 | Hepatic Carcinoma | 1.23 µM (ED50) | nih.gov |
| Compound 16 (anthraquinone derivative) | MCF-7 | Breast Cancer | - | nih.gov |
Molecular Mechanisms of Antiproliferative Action
The antiproliferative effects of these compounds are often attributed to their ability to induce programmed cell death (apoptosis) and interfere with the cell cycle.
Apoptosis Induction: Studies on 2-hydroxy-3-methyl anthraquinone (HMA) have elucidated its pro-apoptotic mechanisms. In HepG2 liver cancer cells, HMA induces apoptosis by targeting the SIRT1/p53 signaling pathway. nih.govnih.gov It inhibits the expression of SIRT1, which in turn promotes the expression of the tumor suppressor protein p53. nih.govnih.gov This leads to a decrease in the ratio of the anti-apoptotic protein Bcl-2 to the pro-apoptotic protein Bax and triggers the activation of caspase-9 and caspase-3, key executioners of apoptosis. nih.govnih.gov In human leukemic THP-1 cells, HMA has been shown to induce apoptosis by altering the Fas/FasL system and activating caspase-8, initiating the extrinsic apoptosis pathway. dntb.gov.ua
Cell Cycle Perturbations: Anthraquinone derivatives can also exert their anticancer effects by causing cell cycle arrest, thereby preventing cancer cells from dividing and proliferating. For example, 2-methyl-1,3,6-trihydroxy-9,10-anthraquinone (MTA), a related compound, was found to cause G2/M phase arrest in human cervical carcinoma HeLa cells. nih.gov This cell cycle disruption was linked to the p53/p21/Cdc2-cyclin B1 signaling pathway. nih.gov The compound increased the expression of p21, a cell cycle inhibitor, and decreased the expression of cyclin B1, leading to the inactivation of the Cdc2-cyclin B1 complex that is crucial for the G2/M transition. nih.gov
Other Emerging Biological Activities
Beyond anticancer research, various anthraquinone derivatives have been investigated for other potential therapeutic applications, including enzyme inhibition and protective effects on various tissues.
Enzyme Inhibition Studies
α-glucosidase Inhibition: Certain anthraquinones have been identified as inhibitors of α-glucosidase, an enzyme involved in carbohydrate digestion. mdpi.com Inhibition of this enzyme can help manage postprandial hyperglycemia, a key concern in type 2 diabetes. nih.gov For instance, 6,8-Dihydroxy-1,2,7-trimethoxy-3-methylanthraquinone has been reported as an α-glucosidase inhibitor with an IC50 value of 185 μM. medchemexpress.com Other anthraquinones, such as emodin (B1671224) and alaternin, have also demonstrated potent inhibitory activity against this enzyme. mdpi.com
Xanthine (B1682287) Oxidase Inhibition: Xanthine oxidase (XO) is a key enzyme in purine (B94841) metabolism that produces uric acid. nih.gov Inhibiting XO is a therapeutic strategy for managing hyperuricemia and gout. nih.gov Research has shown that 1-O-methyl chrysophanol, an anthraquinone derivative, acts as a significant inhibitor of xanthine oxidase with an IC50 value of 24.8 µM and a Ki value of 2.218 µM. biorxiv.org Kinetic analysis revealed it to be a mixed-type, reversible slow-binding inhibitor. biorxiv.org
| Compound | Enzyme | IC50 Value | Reference |
|---|---|---|---|
| 6,8-Dihydroxy-1,2,7-trimethoxy-3-methylanthraquinone | α-glucosidase | 185 µM | medchemexpress.com |
| 1-O-methyl chrysophanol | Xanthine Oxidase | 24.8 µM | biorxiv.org |
Anti-osteoporotic Activity Research
Several anthraquinones isolated from the roots of Morinda officinalis have demonstrated potential anti-osteoporotic activity. mdpi.comnih.govresearchgate.net These compounds were found to either promote the proliferation of osteoblasts (bone-forming cells) or inhibit the activity of osteoclasts (cells responsible for bone resorption). mdpi.comnih.gov Specifically, compounds like rubiadin-1-methyl ether and 2-hydroxy-1-methoxy-anthraquinone stimulated osteoblast proliferation. mdpi.comnih.govresearchgate.net All tested anthraquinones from this source showed an ability to inhibit osteoclast tartrate-resistant acid phosphatase (TRAP) activity and bone resorption. mdpi.comnih.gov
Hepatoprotective and Neuroprotective Research
The protective effects of anthraquinones on the liver and nervous system are emerging areas of interest.
Hepatoprotective Research: While direct studies on this compound are limited, research on related compounds suggests potential liver-protective effects. For instance, Hedyotis diffusa, the plant source for 2-hydroxy-3-methyl anthraquinone, has been noted for its hepatoprotective activities. dntb.gov.ua
Neuroprotective Research: A review of various anthraquinones derived from rhubarb, such as emodin, aloe-emodin, and chrysophanol, indicates their therapeutic potential in central nervous system diseases. nih.gov These compounds have been studied for their roles in conditions like cerebral ischemic stroke and Alzheimer's disease. nih.govnih.gov The neuroprotective effects are often linked to their antioxidant and anti-inflammatory properties. nih.govontosight.ai
Antifouling Activity in Marine Biofilm Systems
The accumulation of marine organisms on submerged surfaces, a process known as biofouling, poses significant economic and operational challenges to maritime industries. The initial stage of biofouling is often the formation of a microbial biofilm. Consequently, there is a growing interest in the development of effective and environmentally benign antifouling agents that can inhibit or disrupt these biofilms. Anthraquinones, a class of aromatic organic compounds, have emerged as promising candidates in this regard. While direct studies on the antifouling properties of this compound are limited, research on structurally similar compounds provides valuable insights into its potential efficacy.
A study investigating a series of anthraquinone derivatives demonstrated that these compounds can exhibit significant activity against marine biofilm-forming bacteria. frontiersin.orgresearchgate.netabdn.ac.uk For instance, the structurally related compound, 2-methoxy-3-methylanthraquinone, was among nineteen anthraquinones tested for their ability to inhibit microbial growth and biofilm adhesion of key marine bacteria such as Vibrio carchariae and Pseudoalteromonas elyakovii. frontiersin.orgresearchgate.net
The research highlighted that many of the tested anthraquinones, while exhibiting low direct antimicrobial effects, were effective in preventing biofilm adhesion. researchgate.net This suggests that their mode of action may be through the disruption of signaling pathways involved in biofilm formation, such as quorum sensing, rather than direct toxicity. frontiersin.org The structure-activity relationship (SAR) analysis from such studies indicates that the presence and position of substituent groups like hydroxyl (-OH), methoxy (-OCH3), and methyl (-CH3) on the anthraquinone scaffold play a crucial role in determining the antifouling activity. The presence of a hydroxyl group, in particular, has been associated with the biofilm inhibition activity of certain anthraquinones.
While specific data for this compound is not available, the findings for its analogues suggest it could be a promising candidate for further investigation as an antifouling agent.
| Compound | Test Organism | Activity | Concentration | Reference |
|---|---|---|---|---|
| 2-methoxy-3-methylanthraquinone | Vibrio carchariae | Biofilm Adhesion Inhibition | 10 µg/ml | frontiersin.orgresearchgate.net |
| 2-methoxy-3-methylanthraquinone | Pseudoalteromonas elyakovii | Biofilm Adhesion Inhibition | 10 µg/ml | frontiersin.orgresearchgate.net |
| Citreorosein | Balanus amphitrite (larvae settlement) | Antifouling Activity | Not Specified | abdn.ac.uk |
| Emodin | Balanus amphitrite (larvae settlement) | Antifouling Activity | Not Specified | abdn.ac.uk |
Photosensitizing Properties and Potential for Photodynamic Applications
Photodynamic therapy (PDT) is a medical treatment that utilizes a photosensitizer, light, and oxygen to induce cell death, and it is a promising approach for treating various diseases, including cancer. nih.gov Anthraquinone derivatives have garnered attention as potential photosensitizers due to their photochemical properties. imrpress.comimrpress.com Upon activation by light of a specific wavelength, these compounds can generate reactive oxygen species (ROS), such as singlet oxygen and superoxide radicals, which are highly cytotoxic to target cells. nih.gov
While direct experimental evidence for the photosensitizing properties of this compound is not extensively documented, the general behavior of anthraquinones in photodynamic processes is well-established. The core anthraquinone structure allows for the absorption of light, leading to an excited state. This excited molecule can then transfer its energy to molecular oxygen, generating highly reactive singlet oxygen (Type II mechanism) or participate in electron transfer reactions to produce other ROS (Type I mechanism).
Studies on related hydroxyanthraquinoid compounds have demonstrated their potential in biological systems. For example, 1-methoxy-3-methyl-8-hydroxy-anthraquinone, an isomer of the subject compound, has been shown to possess significant antioxidant and antiproliferative activities. mbl.or.kr While antioxidant activity might seem contrary to the pro-oxidant effect desired in PDT, the ability to interact with cellular redox systems is a key feature of many photosensitizers. Another related compound, 1-hydroxy-8-methoxy-3-methyl anthraquinone, has been evaluated for its cytotoxicity against cancer cells, a crucial aspect for PDT agents. imrpress.com
The potential of this compound as a photosensitizer would depend on several factors, including its light absorption spectrum, the efficiency of ROS generation, and its cellular uptake and localization. The substitution pattern with hydroxyl, methoxy, and methyl groups can influence these properties. For instance, hydroxyl groups can modulate the electronic properties and solubility of the molecule, which in turn can affect its photosensitizing efficacy. Further research is necessary to fully elucidate the photodynamic potential of this specific compound.
| Compound | Observed Activity | Cell Line/System | Key Findings | Reference |
|---|---|---|---|---|
| 1-methoxy-3-methyl-8-hydroxy-anthraquinone | Antiproliferative and Antioxidant Activity | Lung cancer and lymphoblastic leukemia cells | Showed significant in vitro anticancer and free radical scavenging activity. | mbl.or.kr |
| 1-hydroxy-8-methoxy-3-methyl anthraquinone | Cytotoxicity | MCF-7 breast cancer cells | Evaluated for high cytotoxicity. | imrpress.com |
| Anthraquinones (general) | Photosensitizing Properties | Various cancer cell lines | Generate reactive oxygen species upon light activation. | nih.govimrpress.com |
Structure Activity Relationship Sar and Computational Modeling Studies
Systematic Elucidation of Structural Determinants for Biological Activity of 1-Hydroxy-2-methoxy-3-methyl-anthraquinone and its Derivatives
The biological activity of anthraquinones is intrinsically linked to the nature and position of substituents on their three-ring structure. numberanalytics.comrsc.org The specific combination of a hydroxyl, a methoxy (B1213986), and a methyl group in this compound dictates its electronic and steric properties, which in turn determine its potential for biological interactions.
The substituents on the anthraquinone (B42736) scaffold are not merely decorative but are crucial determinants of the molecule's biological profile. nih.gov Their position and orientation can significantly alter the compound's reactivity, solubility, and ability to bind to target molecules. numberanalytics.com
Hydroxyl (-OH) Group: The hydroxyl group, particularly at the C-1 position, is a common feature in many biologically active anthraquinones. It can form intramolecular hydrogen bonds with the adjacent keto group at C-9, which influences the molecule's planarity and electronic distribution. nih.gov The presence and position of hydroxyl groups are often related to various pharmacological activities. researchgate.net For instance, studies on different anthraquinones have shown that the number and location of hydroxyl groups can impact antibacterial and antioxidant activities. nih.govfrontiersin.org The ability to donate a hydrogen atom is crucial for antioxidant properties, and intramolecular hydrogen bonding can affect this potential. nih.gov
Methoxy (-OCH3) Group: The methoxy group at the C-2 position introduces both electronic and steric effects. As an electron-donating group, it can modulate the redox potential of the quinone system. nih.gov Its effect on bioactivity can vary; in some contexts, methoxy substitution enhances activity, while in others, it may reduce it, depending on its position and the specific biological target. nih.govacs.org For example, studies on certain quinoidal compounds have shown that methoxy groups can contribute to promising biological activity. acs.org
Methyl (-CH3) Group: The methyl group at the C-3 position primarily adds steric bulk and increases the lipophilicity of the molecule. This can influence how the compound partitions across biological membranes and fits into the binding pockets of target proteins. nih.gov The addition of alkyl groups can sometimes improve the antibacterial activity of anthraquinone derivatives. nih.gov
The specific arrangement in this compound, with substituents on adjacent carbons (1, 2, and 3), creates a distinct electronic and steric environment on one of the outer rings, which would be a key factor in its interaction with biological macromolecules.
| Substituent | Position | General Impact on Anthraquinone Bioactivity |
| Hydroxyl (-OH) | C-1 | Can form intramolecular hydrogen bonds, influencing planarity and electronic properties. Often crucial for antioxidant and antibacterial activities. nih.govresearchgate.net |
| Methoxy (-OCH3) | C-2 | Electron-donating group that can modulate the molecule's redox potential. Its effect is context-dependent. nih.gov |
| Methyl (-CH3) | C-3 | Increases lipophilicity and adds steric bulk, potentially affecting membrane transport and target binding. nih.govnih.gov |
Ligand-Target Interaction Analysis
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target macromolecule. researchgate.net This analysis provides critical information about potential binding modes and affinities, guiding the understanding of a compound's mechanism of action.
While specific docking studies for this compound are not extensively documented, studies on analogous anthraquinones provide a framework for its potential interactions. Anthraquinone derivatives have been docked against a variety of biological targets, reflecting their broad range of activities. rsc.org
Enzymes: Many anthraquinones are investigated as enzyme inhibitors. For example, derivatives have been docked against targets like DNA gyrase B, a crucial bacterial enzyme, and phosphoglycerate mutase 1 (PGAM1), which is overexpressed in some cancers. nih.govnih.gov These studies often reveal binding within active sites, suggesting competitive inhibition.
DNA: The planar structure of the anthraquinone core allows some derivatives to intercalate between DNA base pairs, a mechanism relevant to anticancer activity. researchgate.net Docking studies can model this intercalation and identify key interactions with the DNA backbone or specific bases.
Receptors: Anthraquinones have been docked with various receptors. For instance, docking analyses against bacterial quorum sensing receptors like LuxP have been performed to investigate antifouling activity. frontiersin.org
Molecular docking simulations not only predict the binding pose but also estimate the binding affinity, often expressed as a docking score or binding energy (in kcal/mol). jbcpm.com These simulations reveal the specific molecular interactions responsible for binding, such as:
Hydrogen Bonds: The hydroxyl group on this compound would be a prime candidate for forming hydrogen bonds with amino acid residues like serine, glutamine, or aspartic acid in a protein's active site. frontiersin.org
Hydrophobic Interactions: The methyl group and the aromatic rings of the anthraquinone core contribute to hydrophobic interactions with nonpolar residues such as phenylalanine, leucine (B10760876), and valine. frontiersin.org
The table below summarizes docking results for several anthraquinone derivatives against various targets, illustrating the range of binding affinities and the types of macromolecules they are predicted to interact with.
| Anthraquinone Derivative | Putative Target | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Example) |
| Phomarin | LuxP (Quorum Sensing Receptor) | -8.4 | Asp136, Glu208, Ser207, Gln116 frontiersin.org |
| 2-hydroxyanthraquinone | LuxP (Quorum Sensing Receptor) | -7.7 | N/A |
| Aloe-emodin | LuxP (Quorum Sensing Receptor) | -7.7 | Arg139, Ser207, Gln116 frontiersin.org |
| Chrysophanol | Caspase-3, Bcl-2 (Apoptosis Regulators) | Good binding energies reported nih.gov | N/A |
| Emodin (B1671224) | Caspase-3, Bcl-2 (Apoptosis Regulators) | Good binding energies reported nih.gov | N/A |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction
QSAR is a computational method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. brieflands.com By identifying key molecular descriptors, QSAR models can predict the activity of new or untested compounds. tandfonline.com
QSAR studies on anthraquinone derivatives have been performed to predict properties ranging from toxicity (LD50) to specific enzyme inhibition. nih.govtandfonline.com These models are built using a "training set" of compounds with known activities and then validated using a "test set." researchgate.net
Commonly used techniques include Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), which generate 3D-QSAR models based on steric and electrostatic fields. nih.gov The resulting models are represented by equations that correlate molecular descriptors (e.g., logP for hydrophobicity, electronic parameters, topological indices) with biological activity. tandfonline.comnih.gov
A successful QSAR model is characterized by strong statistical parameters, such as a high squared correlation coefficient (r²) for the training set and a high predictive squared correlation coefficient (q²) for the test set. nih.gov For example, a 3D-QSAR study on anthraquinone derivatives as PGAM1 inhibitors reported a CoMFA model with q² = 0.81 and r² = 0.97, indicating a highly predictive and robust model. nih.gov Such a model could be used to predict the PGAM1 inhibitory activity of this compound based on its calculated structural and electronic properties.
| QSAR Study Subject | Model Type | q² (Predictive Ability) | r² (Correlation) | Key Finding/Application |
| Anthraquinone Derivatives vs. PGAM1 | CoMFA | 0.81 | 0.97 | Model provides theoretical guidance for designing new PGAM1 inhibitors. nih.gov |
| Anthraquinone Derivatives vs. PGAM1 | CoMSIA | 0.82 | 0.96 | Model demonstrates good predictive abilities for bioactivity. nih.gov |
| Anthraquinone Derivatives (General) | Hypermolecule | N/A | N/A | Models developed to describe logP and LD50. tandfonline.com |
Molecular Dynamics Simulations to Investigate Conformation and Binding Stability
Molecular dynamics (MD) simulations have emerged as a powerful computational tool to provide a dynamic and detailed view of the conformational landscape and binding stability of small molecules, including anthraquinone derivatives, with their biological targets. These simulations model the atomic-level movements and interactions of a ligand-receptor complex over time, offering insights that are often inaccessible through static experimental methods alone. While specific MD simulation studies on this compound are not extensively documented in publicly available literature, the broader application of this technique to analogous anthraquinone compounds provides a clear framework for understanding its potential in elucidating the structure-activity relationship of this chemical class.
MD simulations are frequently employed to refine the binding poses of anthraquinone derivatives obtained from initial molecular docking studies. nih.govacs.org These simulations place the docked complex in a simulated physiological environment, including water molecules and ions, allowing the system to evolve naturally over nanoseconds or even microseconds. whiterose.ac.uk By tracking the trajectory of all atoms, researchers can assess the stability of the ligand's conformation within the binding site and the persistence of key intermolecular interactions.
A primary application of MD simulations in the study of anthraquinone derivatives is the detailed analysis of the binding mode and the identification of crucial interactions that contribute to the stability of the ligand-protein complex. For instance, simulations can reveal the specific amino acid residues that form stable hydrogen bonds, hydrophobic interactions, or pi-stacking with the anthraquinone core and its substituents. nih.govtandfonline.com Hydrogen bond analysis over the course of a simulation, for example, can distinguish between transient and stable bonds, which are critical for high-affinity binding. nih.gov In a study on anthraquinone derivatives as inhibitors of the enzyme PGAM1, MD simulations identified key residues such as F22, K100, V112, W115, and R116 as playing a vital role in the binding process. nih.gov Similarly, simulations of aloin, an anthraquinone derivative, with tyrosinase showed that hydrophobic forces and hydrogen bonding were the main drivers of the interaction. tandfonline.com
The table below summarizes findings from MD simulation studies on various anthraquinone derivatives, illustrating the types of insights that can be gained.
| Anthraquinone Derivative | Biological Target | Key Interacting Residues | Primary Driving Forces of Interaction | Reference |
| Generic Anthraquinone Derivatives | PGAM1 | F22, K100, V112, W115, R116, R90 | Hydrogen bonds and other noncovalent interactions | nih.gov |
| Aloin | Tyrosinase | Gly281, His244, Val283, Ala286, His263 | Hydrophobic forces and hydrogen bonding | tandfonline.com |
| Anthraquinone Intercalators with PEG side chains | DNA | Not specified | Parallel stacking and hydrogen bonding | nih.govtandfonline.com |
| Heteroarene-fused Anthraquinone Derivatives | Aurora Kinase A | Not specified | Noncovalent interactions including hydrogen bonds | acs.org |
Future Perspectives and Research Trajectories
Development of Novel Synthetic Routes and Derivatization Strategies for Enhanced Bioactivity
The core anthraquinone (B42736) structure serves as a versatile template for chemical modification aimed at discovering new drug candidates. nih.govresearchgate.net Future research will likely focus on developing more efficient and scalable synthetic pathways. Recent advancements in the total synthesis of complex anthraquinone-based natural products have utilized strategies such as late-stage Hauser annulation and Diels-Alder reactions to construct the core. nih.gov
Furthermore, palladium-catalyzed C-H arylation presents a modern approach for creating diverse quinoidal derivatives. acs.org Derivatization is key to enhancing bioactivity, and studies on related compounds show that specific modifications significantly influence their therapeutic properties. For instance, the introduction of substituted bisbenzyloxy groups, triazene (B1217601) moieties, or conjugation with targeting ligands like Gonadotropin-Releasing Hormone (GnRH) analogues has been shown to augment antitumor effects. nih.govmdpi.comnih.gov Investigations into how different functional groups, such as O-methylation, chlorination, or bromination, affect the biological activity of the anthraquinone core will be crucial. rsc.org These strategies could be applied to 1-Hydroxy-2-methoxy-3-methyl-anthraquinone to generate novel analogues with improved potency and selectivity.
Advancements in Biotechnological Production and Metabolic Engineering for Sustainable Sourcing
The reliance on extraction from natural sources or complex chemical synthesis for anthraquinones is a significant bottleneck. Biotechnological production offers a sustainable and scalable alternative. mdpi.com Plant cell and organ cultures, particularly adventitious and hairy root cultures from genera like Rubia and Morinda, have been established for anthraquinone production and can be scaled up in bioreactors. mdpi.comchristuniversity.in
Metabolic engineering of microorganisms presents a particularly promising frontier. nih.gov By engineering strains of Escherichia coli, researchers have successfully produced rhamnosylated anthraquinones. nih.gov This involves targeted gene knockouts (e.g., pgi, zwf, galU) to divert metabolic flux toward the synthesis of necessary precursors, coupled with the expression of plant-derived biosynthesis genes. nih.gov Similar strategies, such as overexpressing key enzymes like 1-deoxy-d-xylulose-5-phosphate synthase in plant cell cultures, have also been shown to boost production. dntb.gov.uaresearchgate.net Applying these advanced techniques could enable the sustainable, industrial-scale production of this compound.
| Production Strategy | Organism/System | Key Methodologies | Target Compounds |
| Hairy/Adventitious Root Cultures | Rubia species | Induction with Agrobacterium rhizogenes, cultivation in bioreactors. mdpi.com | Anthraquinones (e.g., Alizarin, Purpurin) |
| Cell Suspension Cultures | Morinda citrifolia | Overexpression of 1-deoxy-d-xylulose-5-phosphate synthase. dntb.gov.ua | Anthraquinones |
| Fungal Elicitation | In vitro plant cultures | Addition of fungal extracts (e.g., Aspergillus niger) to culture media. researchgate.net | Anthraquinones |
| Metabolic Engineering | Escherichia coli | Gene knockouts (pgi, zwf, galU) to increase precursor supply; heterologous expression of plant enzymes. nih.gov | Rhamnosylated Anthraquinones |
Exploration of Undiscovered Natural Sources and Novel Anthraquinone Derivatives
While many anthraquinones are known from terrestrial plants of the Rubiaceae, Polygonaceae, and Leguminosae families, a vast number of natural sources remain unexplored. researchgate.netresearchgate.netnih.gov A compound closely related to the subject of this article, 1-Hydroxy-2-methoxy-6-methyl-9,10-anthraquinone, has been isolated from the root of Rennellia elliptica. researchgate.net
Marine ecosystems, in particular, represent a rich and largely untapped reservoir of chemical diversity. rsc.org Fungi derived from marine organisms such as sponges, soft corals, and mangrove sediments have yielded a plethora of novel anthraquinones with unique structures and potent bioactivities. rsc.orgnih.gov For example, 1-hydroxy-3-methoxy-6-methylanthraquinone has been found in marine-derived Penicillium and Altenaria species. nih.gov The continued exploration of these and other unique ecological niches is expected to lead to the discovery of this compound from new natural sources or the isolation of novel, structurally related derivatives. mdpi.comeurekaselect.comnih.gov
| Natural Source Type | Example Genera/Species | Environment | Example Compounds |
| Terrestrial Plants | Rubia, Morinda, Cassia, Rennellia mdpi.comresearchgate.netmdpi.com | Terrestrial | Alizarin, Emodin (B1671224), 1-Hydroxy-2-methoxy-6-methyl-9,10-anthraquinone |
| Marine-Derived Fungi | Aspergillus, Penicillium, Halorosellinia nih.gov | Marine (Sponges, Corals, Sediments) | Emodin, Questin, Austrocortinin, Macrosporin |
| Lichens & Other Fungi | Teloschistaceae family wikipedia.org | Terrestrial | Various anthraquinone pigments |
| Insects | Cochineal insects | Terrestrial | Carmine |
Advanced Mechanistic Investigations of Biological Activities at the Molecular and Cellular Levels
Understanding how anthraquinones exert their biological effects at a molecular level is crucial for their development as therapeutic agents or research tools. Advanced studies have moved beyond simple cytotoxicity assays to elucidate specific molecular targets and pathways. For instance, certain synthetic anthraquinone derivatives have been identified as potent allosteric inhibitors of phosphoglycerate mutase 1 (PGAM1), an important enzyme in cancer metabolism. nih.govnih.gov Co-crystal structures of these inhibitors bound to PGAM1 have revealed the precise molecular interactions at a novel allosteric site. nih.govnih.gov
Other established mechanisms for anthraquinones include DNA intercalation and the generation of reactive oxygen species (ROS). nih.govnih.gov More recent work has uncovered novel mechanisms, such as the induction of endoplasmic reticulum stress, leading to calcium overload, mitochondrial damage, and apoptosis. nih.gov Furthermore, specific anthraquinones have been shown to inhibit enzymes like α-glucosidase and protein tyrosine phosphatase 1B (PTP1B), suggesting applications in metabolic diseases. mdpi.com Future research on this compound should employ such advanced techniques to identify its specific molecular targets and signaling pathways.
Rational Design and Optimization of Bioactive Analogues for Targeted Research Applications
The anthraquinone core is a privileged scaffold that lends itself to rational design and optimization. researchgate.net By understanding the structure-activity relationships (SAR), researchers can design analogues with enhanced potency and selectivity for specific biological targets. researchgate.net A prime example is the development of PGAM1 inhibitors, where an initial hit compound was systematically modified to explore the SAR and improve inhibitory activity. nih.govnih.gov
Rational design also enables the creation of anthraquinones for entirely new applications. For example, derivatives have been designed as targeted cancer therapies by conjugating them to peptides that bind to receptors overexpressed on tumor cells. mdpi.com In another innovative application, aminoanthraquinones have been rationally designed to act as highly selective colorimetric chemosensors for detecting specific metal ions like copper(II) and lead(II) in aqueous solutions. rsc.org This approach, which combines a signaling subunit (the anthraquinone chromophore) with a receptor unit (a polyamine chain), demonstrates the power of molecular design. rsc.org These strategies can be applied to this compound to develop optimized probes and targeted therapeutic candidates.
| Design Strategy | Target/Application | Example |
| Allosteric Enzyme Inhibition | PGAM1 (Cancer) | Development of anthraquinone derivatives based on the PGMI-004A scaffold. nih.gov |
| Targeted Drug Delivery | GnRH Receptor (Cancer) | Conjugation of anthraquinone/mitoxantrone to GnRH analogues. mdpi.com |
| Chemical Sensing | Heavy Metal Ions (Cu²⁺, Pb²⁺) | Functionalization of 1-aminoanthraquinone (B167232) with a polyamine chain. rsc.org |
| Structure-Activity Relationship (SAR) | Various (e.g., Antitumor) | Synthesis of derivatives with varied substitutions to probe effects on bioactivity. nih.govresearchgate.net |
Potential for Broader Applications in Chemical Biology and Advanced Materials Research
Beyond medicine, the unique chemical and electrochemical properties of anthraquinones position them for exciting applications in chemical biology and materials science. The ability to rationally design anthraquinone-based chemosensors for metal ions opens doors for their use as tools in chemical biology to probe cellular environments. rsc.orgrsc.org
In materials research, anthraquinones are highly promising as sustainable organic materials for electronic and electrochemical devices. rsc.orgresearchgate.net Their redox properties make them excellent candidates for use as electrode materials in rechargeable batteries, particularly for sodium-ion batteries where organic materials offer advantages over inorganic counterparts. rsc.orgresearchgate.net The vast number of possible substitution patterns on the anthraquinone core allows for fine-tuning of electrochemical potentials, a process that can be accelerated by computational pre-screening to identify the most promising candidates for new high-performance organic electronic materials. rsc.orgresearchgate.net Additionally, anthraquinone derivatives have been successfully incorporated into sensors for environmental monitoring, such as humidity and temperature sensors. mdpi.com These burgeoning fields represent a significant future research trajectory for compounds like this compound.
Q & A
Q. What are the established synthetic routes for 1-Hydroxy-2-methoxy-3-methyl-anthraquinone, and how can reaction conditions be optimized?
Synthesis often involves palladium-catalyzed cross-coupling or glycosylation reactions. For example, anthraquinones with hydroxyl and methoxy groups are synthesized via Sonogashira coupling using Pd(PPh₃)₂Cl₂ and CuI as catalysts in dioxane/water mixtures . Optimization includes:
- Temperature control : Maintain 60–80°C during coupling to avoid side reactions.
- Catalyst loading : Use 1–2 mol% Pd catalyst to balance cost and efficiency.
- Purification : Flash chromatography (silica gel, toluene eluent) followed by recrystallization (toluene-hexane) yields >80% purity .
Q. How can structural characterization of this compound be performed using spectroscopic methods?
Key techniques include:
- ¹H/¹³C NMR : Assign peaks based on substituent effects (e.g., methoxy groups at δ 3.8–4.0 ppm; hydroxyl protons at δ 5–6 ppm). Compare with analogs like 1-chloro-2-(3-hydroxy-3-methylbutynyl)anthraquinone .
- IR spectroscopy : Identify C=O (1690 cm⁻¹), O–H (3600 cm⁻¹), and methoxy C–O (1250 cm⁻¹) stretches .
- Mass spectrometry : Use high-resolution MS to confirm molecular ion [M+H]⁺ and fragmentation patterns .
Q. What biological activities are associated with this compound, and how are they assayed?
The compound shows QR-inducing activity (e.g., doubling QR activity in Hepa 1c1c7 cells at 0.94 µM) . Assays include:
- In vitro cell models : Use cancer cell lines (e.g., HepG2) for cytotoxicity screening.
- Pathway analysis : Map targets (e.g., PI3K/AKT, NF-κB) via Western blot or qPCR .
Advanced Research Questions
Q. How do electronic effects of substituents (hydroxy, methoxy, methyl) influence reactivity in cross-coupling reactions?
- Electron-donating groups (e.g., methoxy) enhance nucleophilic aromatic substitution but may reduce electrophilic coupling efficiency.
- Steric hindrance : Methyl groups at position 3 can slow reaction kinetics; optimize by increasing catalyst loading or temperature .
- Case study : Compare yields of this compound (84% ) vs. non-methylated analogs to quantify steric/electronic impacts.
Q. How can contradictory spectral data (e.g., NMR splitting patterns) be resolved for this compound?
- Dynamic effects : Use variable-temperature NMR to assess rotational barriers in methoxy or methyl groups.
- DFT calculations : Model expected chemical shifts and compare with experimental data .
- Crystallography : Resolve ambiguities via single-crystal X-ray diffraction (e.g., bond angles in anthraquinone cores ).
Q. What strategies improve the bioavailability of this compound in pharmacological studies?
- Derivatization : Synthesize glycosylated analogs (e.g., 2-[O-hexopyranosyl]methyl derivatives) to enhance solubility .
- Nanocarriers : Encapsulate in liposomes or polymeric nanoparticles for targeted delivery .
- SAR analysis : Modify methyl/methoxy positions to balance lipophilicity (logP) and membrane permeability .
Q. How can environmental stability and degradation pathways be evaluated?
- Photolysis studies : Expose to UV light (254 nm) and monitor decomposition via HPLC.
- Microbial degradation : Use soil microbiota models to identify metabolites (e.g., hydroxylated or demethylated products) .
- LC-MS/MS : Track degradation products and propose pathways based on fragmentation patterns .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
